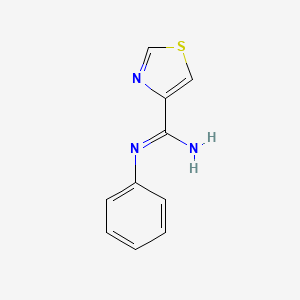

4-Thiazolecarboximidamide, N-phenyl-

Beschreibung

Contextualizing Thiazole-Based Amidines in Chemical Biology

Thiazole (B1198619) derivatives have garnered significant attention from synthetic and biological chemists due to their diverse chemical, physical, and pharmacological properties. nih.gov The thiazole ring is an aromatic system, and its structure allows for various chemical modifications, leading to a wide array of compounds with therapeutic potential. nih.gov Molecules containing a thiazole ring can interact with biological systems in numerous ways, such as activating or inhibiting biochemical pathways and enzymes, or stimulating and blocking receptors. nih.gov

The incorporation of an amidine functional group into the thiazole scaffold further enhances its potential for biological activity. Amidines are known to be involved in various biological processes and can serve as important pharmacophores in drug design. The combination of the thiazole ring and the amidine group creates a unique chemical entity with the potential for diverse biological applications.

Thiazole-based compounds have demonstrated a remarkable range of biological activities, including:

Anti-inflammatory mdpi.com

Antiviral mdpi.com

Anti-HIV mdpi.com

This versatility has made the thiazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Significance of the N-Phenyl-4-Thiazolecarboximidamide Scaffold in Academic Research

For instance, studies on related phenylthiazole derivatives have shown that the nature and position of substituents on the phenyl ring can significantly impact their cytotoxic activity against cancer cell lines. nih.gov This highlights the importance of the N-phenyl moiety in modulating the biological effects of this class of compounds. The exploration of such scaffolds is a crucial aspect of fragment-based drug discovery, where small, simple molecules (fragments) are identified and then optimized to create more potent and specific drug candidates. nih.gov

The following table summarizes the biological activities of some thiazole derivatives, underscoring the potential of this scaffold in medicinal chemistry.

| Compound Class | Biological Activity | Reference |

| Phenylthiazole derivatives | Anticancer | nih.gov |

| 2-Aminothiazoles | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral | mdpi.com |

| Thiazole-based Pyridines | Lung Cancer Therapy | acs.org |

| Benzothiazole-based DNA Gyrase B Inhibitors | Antibacterial | acs.org |

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to N-Phenyl-4-Thiazolecarboximidamide

Current research on thiazole-containing compounds is heavily focused on the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. mdpi.comacs.orgnih.gov The synthesis of new series of phenylthiazole analogs and the assessment of their anticancer activity is a prominent research direction. nih.gov Similarly, the antimicrobial properties of thiazole derivatives are being extensively investigated to combat the growing threat of antibiotic resistance. acs.org

Despite the broad interest in the thiazole scaffold, a significant knowledge gap exists specifically for N-phenyl-4-thiazolecarboximidamide. While research on related compounds provides a strong rationale for its investigation, dedicated studies on its synthesis, characterization, and biological evaluation are limited in the public domain.

Future research on N-phenyl-4-thiazolecarboximidamide is expected to focus on the following areas:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce N-phenyl-4-thiazolecarboximidamide and its derivatives.

Biological Screening: Comprehensive evaluation of its biological activity against a wide range of targets, including cancer cell lines, pathogenic microbes, and specific enzymes.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-phenyl ring and the thiazole core to understand the structural requirements for optimal biological activity.

Mechanism of Action Studies: Elucidation of the molecular mechanisms by which N-phenyl-4-thiazolecarboximidamide exerts its biological effects.

The exploration of this particular scaffold holds the promise of uncovering new lead compounds for drug development and providing deeper insights into the chemical biology of thiazole-based amidines.

Eigenschaften

CAS-Nummer |

5376-60-3 |

|---|---|

Molekularformel |

C10H9N3S |

Molekulargewicht |

203.27 g/mol |

IUPAC-Name |

N'-phenyl-1,3-thiazole-4-carboximidamide |

InChI |

InChI=1S/C10H9N3S/c11-10(9-6-14-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H2,11,13) |

InChI-Schlüssel |

HRWBQLWDZDPSPP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=C(C2=CSC=N2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N Phenyl 4 Thiazolecarboximidamide and Its Derivatives

Established Synthetic Pathways for the Core N-Phenyl-4-Thiazolecarboximidamide Structure

The synthesis of N-phenyl-4-thiazolecarboximidamide is most effectively achieved through the Pinner reaction, a classic method for the preparation of amidines from nitriles. wikipedia.orgnumberanalytics.comjk-sci.comorganic-chemistry.orgsynarchive.com This two-step process involves the formation of an intermediate Pinner salt, which is subsequently reacted with an amine to yield the target amidine.

Fundamental Reaction Mechanisms Employed in N-Phenyl-4-Thiazolecarboximidamide Synthesis

The primary mechanism for the synthesis of N-phenyl-4-thiazolecarboximidamide begins with the acid-catalyzed reaction of 4-cyanothiazole (B73293) with an alcohol, typically ethanol, to form an ethyl 4-thiazolecarboximidate hydrochloride, also known as a Pinner salt. wikipedia.org The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol. numberanalytics.comnumberanalytics.com

This intermediate Pinner salt is then treated with aniline (B41778). The aniline acts as a nucleophile, attacking the imidate carbon and leading to the displacement of the ethoxy group and the formation of the final N-phenyl-4-thiazolecarboximidamide product, usually as a hydrochloride salt. wikipedia.org An alternative approach involves the direct addition of amines to nitriles, which can be facilitated by strong bases or metal catalysts to overcome the high energy barrier of this transformation. nih.govcore.ac.uknih.govuoregon.edu

Optimization Strategies for Synthetic Yields and Purity of N-Phenyl-4-Thiazolecarboximidamide

Optimizing the synthesis of N-phenyl-4-thiazolecarboximidamide focuses on several key parameters to maximize yield and purity. Careful control of reaction conditions is crucial. numberanalytics.comnumberanalytics.com The Pinner reaction is highly sensitive to temperature, the concentration of the acid catalyst (such as hydrogen chloride), and the choice of solvent. jk-sci.comnumberanalytics.comnumberanalytics.com Anhydrous conditions are essential to prevent the hydrolysis of the intermediate Pinner salt to an ester. jk-sci.com

The selection of catalysts can also significantly impact the reaction's efficiency. While the traditional Pinner reaction uses a strong acid, modern variations may employ Lewis acids or other metal catalysts to achieve the transformation under milder conditions. acs.orggoogle.com Purification of the final amidine product is typically achieved through recrystallization or column chromatography. For aromatic poly-amidines, reversed-phase high-performance liquid chromatography (RP-HPLC) has been shown to be an effective purification and analysis method. tandfonline.comtandfonline.com

Illustrative Data for Amidine Synthesis Optimization Data in this table is representative of typical amidine syntheses and may not reflect the specific synthesis of N-phenyl-4-thiazolecarboximidamide.

| Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Strong Acid (HCl) | Effective but can lead to side reactions if not controlled. | numberanalytics.com |

| Lewis Acid (e.g., Yb(OTf)₃) | Can provide higher yields under milder conditions. | organic-chemistry.org | |

| Solvent | Anhydrous Alcohol (e.g., Ethanol) | Acts as both reactant and solvent in the Pinner reaction. | jk-sci.com |

| Aprotic Solvent (e.g., Dioxane) | Can be used to control reaction temperature and solubility. | jk-sci.com | |

| Temperature | Low Temperature (0-5 °C) | Helps to stabilize the intermediate Pinner salt. | jk-sci.com |

| Room Temperature to Moderate Heating | May be required for the aminolysis step. | nih.gov | |

| Purification | Recrystallization | Effective for obtaining high-purity crystalline products. | nih.gov |

Development of Novel Synthetic Approaches for N-Phenyl-4-Thiazolecarboximidamide Analogues

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of amidine analogues.

Green Chemistry Principles in N-Phenyl-4-Thiazolecarboximidamide Synthesis

Green chemistry approaches to amidine synthesis focus on reducing waste, using less hazardous materials, and improving energy efficiency. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields for amidine derivatives. rsc.orgnih.govacs.orgmdpi.comnih.gov The development of heterogeneous catalysts, such as copper fluorapatite, offers the advantage of easy separation and recyclability, contributing to a more sustainable process. scirp.org Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids is an active area of research to minimize the environmental impact of these syntheses. numberanalytics.com

High-Throughput and Automated Synthetic Protocols for N-Phenyl-4-Thiazolecarboximidamide Libraries

The demand for large libraries of compounds for drug discovery has driven the development of high-throughput and automated synthesis platforms. researchgate.netnih.govethz.ch For amidine synthesis, parallel synthesis techniques can be employed to rapidly generate a diverse range of analogues by varying the amine and nitrile starting materials. nih.gov Automated systems can handle the reaction setup, workup, and purification steps, significantly accelerating the discovery process. nih.govethz.ch Flow chemistry is another promising approach, allowing for the continuous production of amides and related compounds with excellent control over reaction parameters, which can lead to higher yields and purity. nih.govnih.govresearchgate.netthieme-connect.deresearchgate.net

Spectroscopic and Chromatographic Characterization Techniques for N-Phenyl-4-Thiazolecarboximidamide and Synthetic Intermediates

The structural elucidation of N-phenyl-4-thiazolecarboximidamide and its synthetic intermediates relies on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the molecular structure. The proton NMR spectrum would show characteristic signals for the protons on the thiazole (B1198619) and phenyl rings, as well as for the N-H protons of the amidine group. rsc.orgpsu.edu The carbon NMR spectrum would provide information on the carbon skeleton, including the chemical shifts of the carbonyl-like carbon of the amidine and the carbons of the heterocyclic and aromatic rings. rsc.orgpsu.edu

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.gov High-performance liquid chromatography (HPLC) is a key technique for assessing the purity of the synthesized compound and for its quantification. tandfonline.comtandfonline.comnih.govnih.govresearchgate.net Reversed-phase HPLC with a C18 column and a suitable mobile phase, often a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, is commonly employed for the analysis of aromatic amines and related compounds. tandfonline.comtandfonline.comnih.gov

Derivatization and Structural Modification Strategies for N Phenyl 4 Thiazolecarboximidamide

Functionalization of the Amidine Moiety in N-Phenyl-4-Thiazolecarboximidamide

The amidine group, a key functional component of N-Phenyl-4-Thiazolecarboximidamide, offers several avenues for chemical modification. As a nitrogen analogue of carboxylic acids, the amidine moiety's reactivity is centered around its basic imino nitrogen and the potential for substitution at the amino group.

One common approach to functionalizing the amidine group is through N-acylation. This reaction typically involves treating the N-phenyl-4-thiazolecarboximidamide with various acylating agents such as acid chlorides or anhydrides in the presence of a base. This leads to the formation of N-acyl-N'-phenyl-4-thiazolecarboximidamides, effectively altering the electronic and steric properties of the amidine functionality.

Another strategy involves the reaction of the amidine with electrophiles other than acylating agents. For instance, alkylation of the amidine nitrogen atoms can be achieved using alkyl halides. The regioselectivity of this reaction, whether it occurs at the imino or amino nitrogen, can often be controlled by the reaction conditions and the nature of the substituent on the phenyl ring.

Furthermore, the amidine group can participate in cyclization reactions to form various heterocyclic systems. By reacting N-phenyl-4-thiazolecarboximidamide with bifunctional reagents, it is possible to construct fused ring systems, thereby significantly increasing the structural complexity and exploring new chemical space. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrimidine derivatives.

| Modification Strategy | Reagents and Conditions | Resulting Structure |

| N-Acylation | Acid chlorides, Pyridine | N-Acyl-N'-phenyl-4-thiazolecarboximidamide |

| N-Alkylation | Alkyl halides, Base (e.g., K2CO3) | N-Alkyl-N'-phenyl-4-thiazolecarboximidamide |

| Cyclocondensation | α,β-Unsaturated ketones, Acid catalyst | Thiazolyl-substituted pyrimidines |

Systematic Modifications of the Thiazole (B1198619) Ring System within the N-Phenyl-4-Thiazolecarboximidamide Scaffold

A primary strategy for modifying the thiazole ring is through electrophilic substitution reactions. The electron-rich nature of the thiazole ring facilitates reactions such as halogenation, nitration, and sulfonation, typically at the C5 position, which is the most nucleophilic. For instance, bromination can be readily achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Furthermore, the synthesis of the thiazole ring itself can be adapted to introduce diversity. The Hantzsch thiazole synthesis is a classic and versatile method that allows for the introduction of substituents at the C2 and C5 positions by varying the starting α-haloketone and thioamide. By starting with a substituted thioformamide and an appropriate α-halocarbonyl compound, a variety of substituted 4-thiazolecarboxylic acid derivatives can be prepared, which can then be converted to the corresponding N-phenyl-4-thiazolecarboximidamides.

Metal-catalyzed cross-coupling reactions are another powerful tool for the functionalization of the thiazole ring. For instance, a halogenated N-phenyl-4-thiazolecarboximidamide can undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups at specific positions on the thiazole ring.

| Modification Strategy | Position of Modification | Reagents and Conditions |

| Halogenation | C5 | N-Bromosuccinimide (NBS) |

| Nitration | C5 | Nitrating mixture (HNO3/H2SO4) |

| Cross-Coupling | C2 or C5 (from halogenated precursor) | Palladium catalyst, Boronic acid/organotin/alkyne |

Diversification of the N-Phenyl Substituent and its Positional Isomerism

The N-phenyl group of N-phenyl-4-thiazolecarboximidamide presents a readily modifiable handle for introducing structural diversity. The electronic and steric nature of substituents on the phenyl ring can significantly influence the compound's properties.

A common approach to diversify the N-phenyl substituent is through the synthesis of a library of analogues bearing different functional groups on the phenyl ring. This is typically achieved by starting with a range of substituted anilines in the synthesis of the parent compound. For example, anilines with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) can be used to systematically probe the effect of these substituents.

The position of the substituent on the phenyl ring (ortho, meta, or para) is another critical variable that is explored. The positional isomerism can have a profound impact on the molecule's conformation and its ability to interact with biological targets. For instance, a bulky substituent in the ortho position can induce a twist in the N-phenyl ring relative to the plane of the thiazolecarboximidamide moiety, which can alter its biological activity.

In some instances, the phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore a wider range of chemical space. For example, pyridyl, pyrimidinyl, or other heterocyclic amines can be used in place of aniline (B41778) to generate novel N-heteroaryl-4-thiazolecarboximidamides.

| Substituent Type | Position | Example |

| Electron-donating | para | 4-Methoxyphenyl |

| Electron-withdrawing | meta | 3-Chlorophenyl |

| Sterically bulky | ortho | 2-Methylphenyl |

Combinatorial Chemistry and Parallel Synthesis for N-Phenyl-4-Thiazolecarboximidamide Analogue Generation

Combinatorial chemistry and parallel synthesis have become indispensable tools for the rapid generation of large libraries of compounds for screening and lead optimization. These approaches have been applied to the N-phenyl-4-thiazolecarboximidamide scaffold to efficiently explore the structure-activity relationships (SAR).

Solid-phase synthesis is a particularly powerful technique for the combinatorial generation of N-phenyl-4-thiazolecarboximidamide analogues. In a typical solid-phase approach, a thiazole-4-carboxylic acid derivative is anchored to a solid support. This resin-bound intermediate can then be reacted with a diverse set of amines to generate a library of amides, which are subsequently converted to the corresponding carboximidamides. This method allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as unreacted reagents and byproducts can be washed away.

Solution-phase parallel synthesis is another effective strategy. In this approach, reactions are carried out in individual wells of a multi-well plate. By using a grid-based approach where different thiazole precursors are reacted with a variety of anilines, a large number of discrete compounds can be synthesized simultaneously. Automation and high-throughput purification techniques, such as mass-directed preparative HPLC, are often employed to manage the large number of samples.

These high-throughput synthesis strategies enable the systematic exploration of the three main points of diversity in the N-phenyl-4-thiazolecarboximidamide scaffold: the substituents on the thiazole ring, the substituents on the N-phenyl ring, and the functionalization of the amidine moiety.

| Synthesis Approach | Key Features | Throughput |

| Solid-Phase Synthesis | Resin-bound intermediates, simplified purification | High |

| Solution-Phase Parallel Synthesis | Reactions in multi-well plates, automation | High |

Molecular Target Identification and Validation in N Phenyl 4 Thiazolecarboximidamide Research

Biochemical and Cell-Based Screening Approaches for N-Phenyl-4-Thiazolecarboximidamide Target Discovery

The initial stages of unraveling the molecular targets of N-phenyl-4-thiazolecarboximidamide often involve broad screening strategies designed to observe its effects in biological systems. These methods can be broadly categorized into biochemical assays, which test the compound's direct effect on purified molecules, and cell-based assays, which assess its impact on whole cells.

Enzyme Inhibition and Activation Assays for Target Identification

A primary approach to identifying the direct molecular targets of a compound like N-phenyl-4-thiazolecarboximidamide is through comprehensive enzyme inhibition and activation assays. In this strategy, the compound is tested against a panel of purified enzymes to determine if it can modulate their activity. A significant change in enzyme function in the presence of the compound suggests a direct interaction and a potential target.

For a hypothetical screening of N-phenyl-4-thiazolecarboximidamide, a diverse panel of enzymes, particularly those known to be dysregulated in various diseases, would be selected. The results of such a screen could be tabulated to highlight potential targets.

Hypothetical Enzyme Inhibition Profile for N-Phenyl-4-Thiazolecarboximidamide

| Enzyme Target | Assay Type | Result (e.g., IC50/EC50) | Implication |

|---|---|---|---|

| Kinase X | KinaseGlo® Assay | 1.2 µM | Potential inhibitor of Kinase X |

| Protease Y | FRET-based Assay | > 50 µM | Unlikely to be a direct inhibitor |

This table is illustrative and does not represent actual experimental data.

Phenotypic Screening and Reverse Chemical Genetics

Phenotypic screening represents a target-agnostic approach where the primary goal is to identify compounds that produce a desired change in cellular or organismal phenotype, such as inducing cell death in cancer cells or preventing inflammation. Once a compound like N-phenyl-4-thiazolecarboximidamide is identified through such a screen, the subsequent challenge is to determine its molecular target, a process often termed target deconvolution.

Reverse chemical genetics is a powerful tool in this context. This approach involves systematically perturbing the expression of genes (e.g., through RNA interference or CRISPR-based technologies) to identify which genetic modifications alter the cell's sensitivity to the compound. For instance, if knocking down a specific gene renders cells resistant to N-phenyl-4-thiazolecarboximidamide, it strongly implies that the protein product of that gene is either the direct target or a critical component of the target pathway.

Biophysical Techniques for Direct N-Phenyl-4-Thiazolecarboximidamide Target Engagement Assessment

Following the identification of potential targets through screening methods, it is crucial to confirm direct physical interaction between N-phenyl-4-thiazolecarboximidamide and the putative target protein. Biophysical techniques provide quantitative data on this engagement within a cellular context and in purified systems.

Cellular Thermal Shift Assay (CETSA) in N-Phenyl-4-Thiazolecarboximidamide Target Validation

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in living cells. vulcanchem.com The principle behind CETSA is that the binding of a ligand, such as N-phenyl-4-thiazolecarboximidamide, to its target protein can increase the protein's thermal stability. vulcanchem.com In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. An increase in the melting temperature of a protein in the presence of the compound is a strong indicator of direct binding.

Illustrative CETSA Data for a Putative Target of N-Phenyl-4-Thiazolecarboximidamide

| Treatment | Temperature (°C) | % Soluble Target Protein |

|---|---|---|

| Vehicle | 50 | 95 |

| Vehicle | 55 | 50 |

| Vehicle | 60 | 10 |

| N-phenyl-4-thiazolecarboximidamide | 50 | 98 |

| N-phenyl-4-thiazolecarboximidamide | 55 | 85 |

This table is illustrative and does not represent actual experimental data.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) in Assessing N-Phenyl-4-Thiazolecarboximidamide Binding Kinetics

To gain a deeper understanding of the interaction between N-phenyl-4-thiazolecarboximidamide and its potential targets, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide detailed kinetic and thermodynamic data about the binding event.

Surface Plasmon Resonance (SPR) measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating N-phenyl-4-thiazolecarboximidamide into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

Exemplary Binding Parameters for N-Phenyl-4-Thiazolecarboximidamide with a Target Protein

| Technique | Parameter | Value |

|---|---|---|

| SPR | K_D (Affinity) | 500 nM |

| SPR | k_on (Association Rate) | 1 x 10^5 M⁻¹s⁻¹ |

| SPR | k_off (Dissociation Rate) | 5 x 10⁻² s⁻¹ |

| ITC | K_D (Affinity) | 650 nM |

| ITC | Stoichiometry (n) | 1.1 |

This table is illustrative and does not represent actual experimental data.

Omics-Based Methodologies for N-Phenyl-4-Thiazolecarboximidamide Target Elucidation

The advent of "omics" technologies has revolutionized target identification by providing a global view of the cellular changes induced by a compound. These approaches can uncover not only the primary target but also downstream effects and potential off-target interactions of N-phenyl-4-thiazolecarboximidamide.

Integrative multi-omics approaches, combining data from genomics, transcriptomics (gene expression profiling), proteomics (protein abundance), and metabolomics (metabolite levels), can create a comprehensive picture of the compound's mechanism of action. For example, treating cells with N-phenyl-4-thiazolecarboximidamide and then analyzing the changes in the transcriptome and proteome can reveal which pathways are perturbed. If the compound consistently alters the expression of genes regulated by a specific transcription factor, it might suggest that the transcription factor itself or an upstream signaling component is the target. These omics-based strategies, often coupled with computational analysis, are invaluable for generating and refining hypotheses about the molecular targets of novel compounds.

Elucidation of N Phenyl 4 Thiazolecarboximidamide S Molecular Mechanism of Action

Investigation of N-Phenyl-4-Thiazolecarboximidamide Binding Modes and Specific Protein-Ligand Interactions

There is no available research on the binding modes or protein-ligand interactions of N-phenyl-4-thiazolecarboximidamide.

Analysis of Downstream Signaling Pathway Modulation by N-Phenyl-4-Thiazolecarboximidamide

Information regarding the modulation of any downstream signaling pathways by N-phenyl-4-thiazolecarboximidamide is not present in the current scientific literature.

Impact of N-Phenyl-4-Thiazolecarboximidamide on Cellular Processes at the Molecular Level

There are no documented studies on the impact of N-phenyl-4-thiazolecarboximidamide on cellular processes at the molecular level.

Detailed Kinetic Analysis of N-Phenyl-4-Thiazolecarboximidamide-Mediated Enzyme Inhibition

No data from kinetic analyses of enzyme inhibition by N-phenyl-4-thiazolecarboximidamide has been published.

Structure Activity Relationship Sar Studies of N Phenyl 4 Thiazolecarboximidamide Derivatives

Correlating Structural Features with Functional Activities of N-Phenyl-4-Thiazolecarboximidamide Analogues

The biological activity of N-phenyl-4-thiazolecarboximidamide analogues can be finely tuned by modifying their structural features. The core scaffold, consisting of a central thiazole (B1198619) ring linked to a phenyl group via a carboximidamide moiety, presents multiple positions for substitution, each offering a unique opportunity to modulate the compound's interaction with its biological target.

Influence of Electronic Properties of Substituents on Activity

Research on related heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines, has demonstrated a clear correlation between the electronic properties of substituents and antimycobacterial activity. For instance, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, analogues bearing electron-donating groups, particularly strong amine-based donors at the 4'-position of a phenyl ring, exhibited the most potent activity. mdpi.com Conversely, compounds with electron-withdrawing groups at the same position were found to be inactive. mdpi.com This suggests that increased electron density in this region of the molecule is favorable for biological activity.

Similarly, studies on 4-(substituted phenyl)-1,2,5-selenadiazole derivatives have shown that electron-donating groups, such as NMe2, NH2, and OCH3, can significantly increase the energy of the highest occupied molecular orbital (HOMO) and decrease the HOMO-LUMO energy gap, leading to enhanced chemical reactivity. nih.gov This principle can be extrapolated to N-phenyl-4-thiazolecarboximidamide derivatives, where substituents that increase the electron density of the aromatic rings may enhance their interaction with electron-deficient pockets in a target protein.

The following table, adapted from studies on related heterocyclic compounds, illustrates the impact of substituent electronic properties on biological activity.

| Compound ID | Scaffold | R (Substituent) | Electronic Effect | Biological Activity (IC50/MIC in µM) |

| Analog 1 | Pyrazolo[1,5-a]pyrimidine | 4'-N(CH3)2 | Strong Electron-Donating | 0.4 |

| Analog 2 | Pyrazolo[1,5-a]pyrimidine | 4'-OCH3 | Electron-Donating | 1.2 |

| Analog 3 | Pyrazolo[1,5-a]pyrimidine | 4'-H | Neutral | 5.0 |

| Analog 4 | Pyrazolo[1,5-a]pyrimidine | 4'-CF3 | Strong Electron-Withdrawing | >10 |

This table is illustrative and based on data from related heterocyclic compounds to demonstrate the principle of electronic effects.

Role of Steric Factors and Lipophilicity in N-Phenyl-4-Thiazolecarboximidamide Activity

The size, shape, and lipophilicity of substituents are critical determinants of a compound's ability to fit into a binding pocket and traverse cellular membranes. The interplay between these steric and physicochemical properties is a key aspect of SAR.

In the context of N-phenyl-4-thiazolecarboximidamide analogues, the bulkiness of substituents on the phenyl ring can either enhance or diminish activity depending on the topology of the target's binding site. For example, in a series of 4-(substituted phenyl) compounds, a wide variation in the bulk of substituents was tolerated, suggesting a significant degree of steric freedom at that position. mdpi.com However, in other series, even minor changes in substituent size can lead to significant changes in potency, indicating a more constrained binding pocket.

The table below, derived from research on related compounds, demonstrates the influence of steric bulk and lipophilicity.

| Compound ID | Scaffold | R (Substituent) | Steric Bulk | cLogP | Biological Activity (IC50 in µM) |

| Analog 5 | 4-Phenoxy-phenyl isoxazole | Phenylacetamide | Bulky | 4.5 | 0.21 |

| Analog 6 | 4-Phenoxy-phenyl isoxazole | Acetamide | Small | 2.8 | 1.5 |

| Analog 7 | Pyrazolo[1,5-a]pyrimidine | 5-Phenyl | Bulky | 4.2 | 0.8 |

| Analog 8 | Pyrazolo[1,5-a]pyrimidine | 5-Methyl | Small | 2.5 | 3.1 |

This table is illustrative and based on data from related heterocyclic compounds to demonstrate the principles of steric and lipophilic effects.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions in N-Phenyl-4-Thiazolecarboximidamide Binding

The non-covalent interactions between a ligand and its target, primarily hydrogen bonds and hydrophobic interactions, are the energetic driving forces for binding. The N-phenyl-4-thiazolecarboximidamide scaffold contains several hydrogen bond donors and acceptors, as well as hydrophobic aromatic rings, making these interactions central to its biological activity.

Hydrophobic interactions are equally important, particularly the interactions of the phenyl and thiazole rings. These aromatic systems can engage in p-p stacking or hydrophobic collapse with nonpolar residues in the binding site. Molecular modeling studies on related inhibitors have shown that the phenyl ring often forms hydrophobic interactions with residues such as leucine (B10760876) and methionine. scilit.com The optimization of these hydrophobic interactions, often by introducing appropriate substituents on the phenyl ring, can lead to substantial improvements in potency.

Rational Design Principles Derived from N-Phenyl-4-Thiazolecarboximidamide SAR Data

The systematic analysis of SAR data allows for the formulation of rational design principles to guide the optimization of lead compounds. For N-phenyl-4-thiazolecarboximidamide derivatives, these principles can be summarized as follows:

Exploitation of Electronic Effects: Based on the observed trends, the introduction of electron-donating groups on the N-phenyl ring is a promising strategy to enhance activity, likely by increasing the electron density of the aromatic system and improving its interaction with the target.

Optimization of Lipophilicity and Steric Profile: A balance must be struck between lipophilicity for membrane permeability and aqueous solubility. The size of substituents should be tailored to the specific dimensions of the target's binding pocket, with larger groups being potentially beneficial if the pocket can accommodate them.

Maximizing Key Interactions: The design of new analogues should focus on preserving or enhancing key hydrogen bonding and hydrophobic interactions. This can be achieved by introducing functional groups that can form additional hydrogen bonds or by modifying the aromatic systems to optimize hydrophobic contacts. Computational methods such as molecular docking can be invaluable in predicting these interactions. nih.gov

Computational Chemistry and in Silico Investigations of N Phenyl 4 Thiazolecarboximidamide

Molecular Dynamics (MD) Simulations of N-Phenyl-4-Thiazolecarboximidamide-Target Complexes

Dynamic Behavior and Stability Analysis of N-Phenyl-4-Thiazolecarboximidamide-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For the N-phenyl-4-thiazolecarboximidamide-protein complex, MD simulations can provide critical information regarding the stability of the binding and the dynamic behavior of the ligand within the active site of its target protein. Such simulations can reveal the intricate network of interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

To illustrate the potential findings from such an analysis, a hypothetical summary of MD simulation data for a N-phenyl-4-thiazolecarboximidamide-protein complex is presented in Table 1.

Table 1: Hypothetical Molecular Dynamics Simulation Metrics for N-Phenyl-4-Thiazolecarboximidamide-Protein Complex This table presents illustrative data that could be generated from an MD simulation study.

| Metric | Value | Interpretation |

|---|---|---|

| Protein RMSD (Cα) | 1.5 ± 0.3 Å | Indicates overall structural stability of the protein backbone upon ligand binding. |

| Ligand RMSD | 0.8 ± 0.2 Å | Suggests the ligand maintains a stable conformation within the binding pocket. |

| Key Residue RMSF | ||

| Asp145 | 0.5 Å | Low fluctuation suggests a stable interaction, likely a hydrogen bond. |

| Lys88 | 0.7 Å | Moderate fluctuation, may indicate a more transient interaction. |

| Phe198 | 0.4 Å | Low fluctuation, suggesting a stable hydrophobic or π-π stacking interaction. |

| Hydrogen Bond Occupancy | ||

| Ligand-Asp145 | 92% | A persistent and crucial hydrogen bond for binding. |

| Ligand-Lys88 | 45% | A transient hydrogen bond that contributes to binding but is not essential. |

Investigation of Solvent Effects and Ligand/Protein Conformational Changes

The biological environment is aqueous, and thus, the effect of solvent on the binding process is a critical consideration. acs.org Computational methods can explicitly or implicitly model the solvent to provide a more accurate representation of the physiological conditions. The inclusion of solvent effects is crucial for understanding the desolvation penalties and the role of water molecules in mediating protein-ligand interactions.

Similarly, the protein target may undergo conformational rearrangements to accommodate the ligand. These changes can range from minor side-chain rotations to more significant movements of entire domains. plos.org The flexibility of the protein and the ability of the ligand to induce a specific active conformation are key to its biological function. The presence of the thiazole (B1198619) ring in N-phenyl-4-thiazolecarboximidamide can influence the conformational properties of the molecule, potentially stabilizing specific bioactive conformations through intramolecular interactions. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Phenyl-4-Thiazolecarboximidamide

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for understanding the structural requirements for activity and for predicting the potency of novel compounds.

2D-QSAR and 3D-QSAR Methodologies Applied to N-Phenyl-4-Thiazolecarboximidamide Derivatives

For a series of N-phenyl-4-thiazolecarboximidamide derivatives, both 2D-QSAR and 3D-QSAR models can be developed. 2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors, and physicochemical properties. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. researchgate.netphyschemres.org In these approaches, the molecules are aligned based on a common scaffold, and their steric and electrostatic fields are calculated and correlated with their biological activities. The resulting contour maps highlight regions where modifications to the structure would likely lead to an increase or decrease in activity. For N-phenyl-4-thiazolecarboximidamide derivatives, the thiazole ring could serve as a rigid core for alignment in 3D-QSAR studies.

Selection of Molecular Descriptors and Statistical Validation of QSAR Models

The statistical validation of a QSAR model is essential to ensure its robustness and predictive power. nih.gov Internal validation techniques like leave-one-out cross-validation (q²) are commonly used to assess the internal consistency of the model. External validation, where the model is used to predict the activity of a set of compounds not used in model development (the test set), is crucial for evaluating its real-world predictive ability (R²pred). nih.gov A well-validated QSAR model should have high values for both internal and external validation metrics.

A hypothetical dataset for a 2D-QSAR study on N-phenyl-4-thiazolecarboximidamide derivatives is presented in Table 2, and the statistical parameters of a hypothetical QSAR model are shown in Table 3.

Table 2: Hypothetical Dataset for a 2D-QSAR Study of N-Phenyl-4-Thiazolecarboximidamide Derivatives This table presents illustrative data for a hypothetical set of compounds and their properties.

| Compound | R-group (on Phenyl) | pIC50 | Molecular Weight (MW) | LogP | Number of H-bond Donors |

|---|---|---|---|---|---|

| 1 | H | 6.2 | 217.28 | 2.5 | 2 |

| 2 | 4-Cl | 6.8 | 251.72 | 3.2 | 2 |

| 3 | 4-F | 6.6 | 235.27 | 2.7 | 2 |

| 4 | 4-CH3 | 6.4 | 231.31 | 3.0 | 2 |

| 5 | 4-OCH3 | 6.9 | 247.31 | 2.6 | 2 |

| 6 | 3-Cl | 6.5 | 251.72 | 3.2 | 2 |

| 7 | 3-F | 6.3 | 235.27 | 2.7 | 2 |

| 8 | 2-Cl | 5.9 | 251.72 | 3.1 | 2 |

Table 3: Statistical Validation of a Hypothetical QSAR Model for N-Phenyl-4-Thiazolecarboximidamide Derivatives This table presents illustrative statistical parameters for a hypothetical QSAR model.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.92 | The model explains 92% of the variance in the biological activity of the training set. |

| q² (Cross-validated R²) | 0.75 | Good internal predictive ability of the model. |

| R²pred (External Validation) | 0.85 | Excellent predictive power for external compounds. |

| Standard Error of Estimate (SEE) | 0.15 | Low error in the predicted values. |

Predictive Modeling for N-Phenyl-4-Thiazolecarboximidamide Potency and Selectivity

Once a statistically robust QSAR model is developed, it can be used to predict the potency of newly designed N-phenyl-4-thiazolecarboximidamide derivatives. This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources. Furthermore, by developing separate QSAR models for activity against the target protein and off-target proteins, it is possible to build models that predict selectivity. This is particularly important for kinase inhibitors, where selectivity is a major challenge. nih.gov For instance, QSAR models have been successfully used to design selective inhibitors for various kinases by identifying the structural features that govern differential binding. tandfonline.com

Pharmacophore Modeling and Ligand-Based Drug Design for N-Phenyl-4-Thiazolecarboximidamide Analogues

Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For N-phenyl-4-thiazolecarboximidamide and its analogues, a pharmacophore model can be generated based on a set of known active compounds. This model can then be used as a 3D query to screen large compound libraries to identify novel scaffolds that possess the desired pharmacophoric features. The resulting hits can then be further evaluated using other computational methods like molecular docking and MD simulations. nih.gov

A hypothetical pharmacophore model for N-phenyl-4-thiazolecarboximidamide analogues is outlined in Table 4.

Table 4: Hypothetical Pharmacophore Features for N-Phenyl-4-Thiazolecarboximidamide Analogues This table presents illustrative pharmacophoric features that could be identified for this class of compounds.

| Feature | Description | Potential Contribution from N-Phenyl-4-Thiazolecarboximidamide |

|---|---|---|

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond. | The N-H groups of the carboximidamide moiety. |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen bond. | The nitrogen atom of the thiazole ring and the nitrogen of the carboximidamide. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The phenyl ring and the thiazole ring. |

| Hydrophobic (HY) | A non-polar region of the molecule. | The phenyl ring. |

By integrating these computational approaches, a comprehensive understanding of the structure-activity relationships of N-phenyl-4-thiazolecarboximidamide can be achieved. This knowledge is instrumental in the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process.

Conclusion and Future Research Directions for N Phenyl 4 Thiazolecarboximidamide

Synthesis and Research Potential of N-Phenyl-4-Thiazolecarboximidamide: A Retrospective Synthesis

A potential synthetic route could commence from a 4-cyanothiazole (B73293) derivative. The cyano group can be converted to a carboximidamide through a variety of methods, such as the Pinner reaction or by treatment with ammonia (B1221849) or amines. The N-phenyl group could be introduced by reacting the appropriate intermediate with aniline (B41778).

The research potential of N-phenyl-4-thiazolecarboximidamide is underscored by the diverse pharmacological activities associated with the thiazole (B1198619) ring. wisdomlib.org Thiazole-containing compounds have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netnih.gov The presence of the N-phenyl group can significantly influence the lipophilicity and pharmacokinetic profile of the molecule, potentially enhancing its ability to interact with biological targets. nih.gov

Table 1: Potential Research Areas for N-Phenyl-4-Thiazolecarboximidamide Based on Thiazole Analogs

| Research Area | Rationale Based on Thiazole Chemistry |

| Anticancer Activity | Thiazole derivatives are components of several clinically used anticancer drugs and are known to inhibit various biological targets in cancer cells. nih.gov |

| Antimicrobial Activity | The thiazole scaffold is present in numerous antibacterial and antifungal agents, with its amphiphilic character potentially aiding in cell membrane disruption. mdpi.com |

| Enzyme Inhibition | The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions in enzyme active sites, making them potential enzyme inhibitors. |

| Chemical Probe Development | The structural rigidity and potential for functionalization make thiazole derivatives suitable for development as chemical probes to study biological pathways. |

Emerging Avenues and Unexplored Frontiers in N-Phenyl-4-Thiazolecarboximidamide Research

The true potential of N-phenyl-4-thiazolecarboximidamide lies in the largely unexplored frontiers of its biological activity. Given the structural similarities to other bioactive molecules, several emerging avenues of research warrant investigation.

One of the most promising areas is its potential as an inhibitor of protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov The N-phenyl-thiazole motif is present in some known kinase inhibitors. nih.gov Computational docking studies could be employed to predict the binding affinity of N-phenyl-4-thiazolecarboximidamide to the ATP-binding sites of various kinases.

Another unexplored frontier is its potential application in neurodegenerative diseases. The ability of small molecules to modulate protein aggregation and oxidative stress is of significant interest in this field. Thiazole derivatives have been reported to possess antioxidant properties, which could be beneficial in this context. wisdomlib.org

Furthermore, the development of metal complexes of N-phenyl-4-thiazolecarboximidamide could open up new therapeutic and diagnostic possibilities. The nitrogen atoms in the thiazole and carboximidamide moieties can act as ligands for various metal ions, potentially leading to compounds with enhanced biological activity or utility in bioimaging.

Challenges and Opportunities in Advancing N-Phenyl-4-Thiazolecarboximidamide as a Chemical Probe or Research Lead

The advancement of N-phenyl-4-thiazolecarboximidamide from a hypothetical compound to a validated chemical probe or research lead is not without its challenges. A primary hurdle is the lack of established synthetic protocols and characterization data. The development of an efficient and scalable synthesis will be the first critical step.

Table 2: Key Challenges and Opportunities

| Aspect | Challenges | Opportunities |

| Synthesis | Optimization of reaction conditions to achieve good yields and purity. | Exploration of green chemistry approaches to minimize environmental impact. researchgate.net |

| Biological Screening | The need for broad-based screening against a wide range of biological targets to identify its primary mechanism of action. | The potential for discovering novel biological activities not previously associated with thiazole derivatives. |

| Structure-Activity Relationship (SAR) | Systematic modification of the phenyl ring and thiazole core to understand the structural requirements for activity. | The opportunity to develop a library of derivatives with improved potency and selectivity. |

| Target Identification | If biological activity is observed, identifying the specific molecular target(s) can be a complex and resource-intensive process. | The use of modern chemical biology techniques, such as affinity chromatography and photoaffinity labeling, can facilitate target deconvolution. |

Despite these challenges, the opportunities presented by N-phenyl-4-thiazolecarboximidamide are significant. Its relatively simple structure makes it an attractive starting point for medicinal chemistry campaigns. The insights gained from studying this molecule could pave the way for the development of a new class of therapeutic agents or research tools. The versatility of the thiazole scaffold, combined with the modulatory potential of the N-phenyl group, provides a rich chemical space for exploration. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.